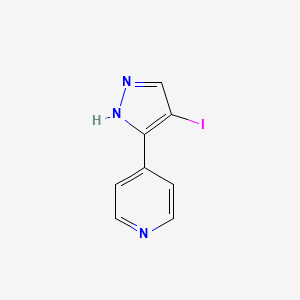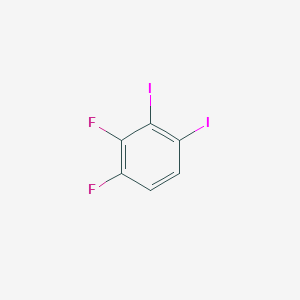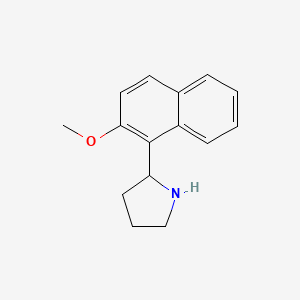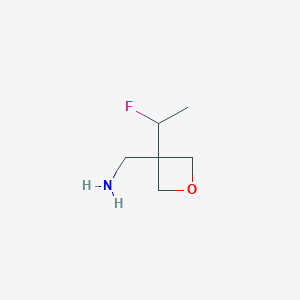
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate is a complex organophosphorus compound It is characterized by the presence of a lithium ion coordinated to a phosphanyl-substituted benzylidene amino group and a dimethylbutanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate typically involves the following steps:
Formation of the Benzylidene Amino Intermediate: This step involves the condensation of 2-(diphenylphosphanyl)benzaldehyde with an appropriate amine to form the benzylidene amino intermediate.
Lithiation: The intermediate is then treated with a lithium reagent, such as n-butyllithium, under controlled conditions to introduce the lithium ion.
Esterification: The final step involves the esterification of the lithiated intermediate with 3,3-dimethylbutanoic acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.
化学反应分析
Types of Reactions
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The benzylidene amino group can be reduced to form the corresponding amine.
Substitution: The lithium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate has several scientific research applications:
Catalysis: It can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用机制
The mechanism of action of Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate involves its interaction with molecular targets such as transition metals. The phosphanyl group can coordinate to metal centers, influencing the reactivity and selectivity of catalytic processes. The benzylidene amino group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s behavior.
相似化合物的比较
Similar Compounds
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylpentanoate: Similar structure but with a different alkyl chain length.
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylhexanoate: Another analog with a longer alkyl chain.
Uniqueness
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and coordination properties. This makes it particularly valuable in catalysis and material science applications.
属性
分子式 |
C25H25LiNO2P |
|---|---|
分子量 |
409.4 g/mol |
IUPAC 名称 |
lithium;(2S)-2-[(2-diphenylphosphanylphenyl)methylideneamino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C25H26NO2P.Li/c1-25(2,3)23(24(27)28)26-18-19-12-10-11-17-22(19)29(20-13-6-4-7-14-20)21-15-8-5-9-16-21;/h4-18,23H,1-3H3,(H,27,28);/q;+1/p-1/t23-;/m1./s1 |
InChI 键 |
CQAXSMDQRFNLQG-GNAFDRTKSA-M |
手性 SMILES |
[Li+].CC(C)(C)[C@@H](C(=O)[O-])N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
[Li+].CC(C)(C)C(C(=O)[O-])N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-5-[[4-(hexadecylsulphonyl)phenyl]amino]-2,4-dihydro-3h-pyrazol-3-one](/img/structure/B12849996.png)
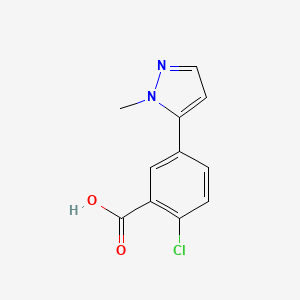
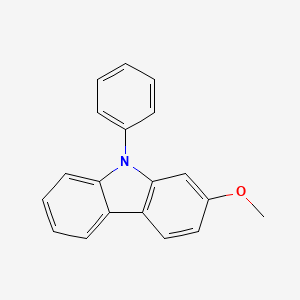
![1-(Bicyclo[2.2.1]Hept-5-En-2-Yl)-2,2,2-Trifluoroethanone](/img/structure/B12850010.png)



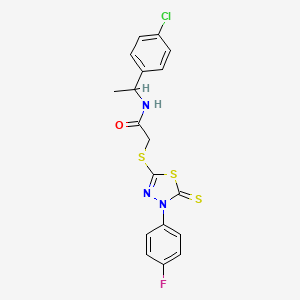

![4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850043.png)
